1-(2-(Difluoromethyl)phenyl)propan-2-one
Description
1-(2-(Difluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a difluoromethyl (-CF₂H) substituent at the ortho position of the phenyl ring. Fluorinated groups, such as -CF₂H, modulate electronic and steric properties, influencing reactivity in downstream reactions like reductive amination or nucleophilic substitutions . The ortho-difluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs, though steric hindrance could affect reaction kinetics .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O/c1-7(13)6-8-4-2-3-5-9(8)10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
HZMKYIQLCGRXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Difluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(difluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-(Difluoromethyl)phenyl)propan-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 1-(2-(difluoromethyl)phenyl)propan-2-one and its analogs.
Key Comparative Insights
Electronic Effects :
- The -CF₂H group in the target compound is less electron-withdrawing than -CF₃ (as in 1-(3-(trifluoromethyl)phenyl)propan-2-one), reducing its ability to stabilize negative charges in intermediates. This may lower reactivity in reactions requiring strong electron withdrawal, such as nucleophilic substitutions .
- Fluorine-19 NMR Shifts : Ortho-substituted fluorinated ketones (e.g., 1-(m-fluorophenyl)propan-2-one) exhibit distinct substituent chemical shifts (SCS) due to through-space polar effects, suggesting the ortho-CF₂H group in the target compound would similarly influence its electronic environment .
Comparatively, 1-(3-(trifluoromethyl)phenyl)propan-2-one (meta-CF₃) avoids steric clashes, enabling efficient synthesis of fenfluramine via reductive amination with ethylamine .
Biological and Pharmacological Relevance :
- Trifluoromethyl analogs (e.g., 1-(3-CF₃-phenyl)propan-2-one) are well-documented in CNS drug synthesis due to their lipophilicity, which enhances blood-brain barrier penetration. The -CF₂H group, while less lipophilic, may improve metabolic stability by resisting oxidative degradation .
- Chalcone derivatives like 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one demonstrate the role of halogenation in antitumor activity, suggesting difluoromethyl-substituted propan-2-ones could be explored for similar applications .
Synthetic Considerations :
- The trifluoroethoxy group in 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one introduces an ether bond, increasing solubility in polar solvents compared to alkyl-fluorinated analogs. This contrasts with the -CF₂H group, which may reduce solubility due to weaker polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
